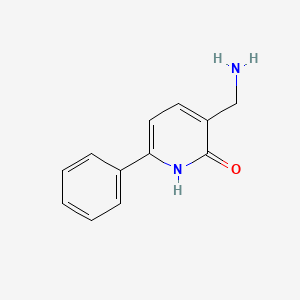

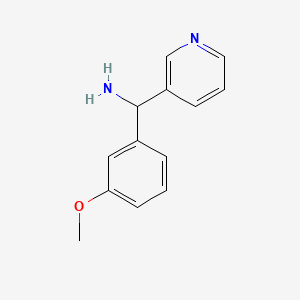

(3-methoxyphenyl)(pyridin-3-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

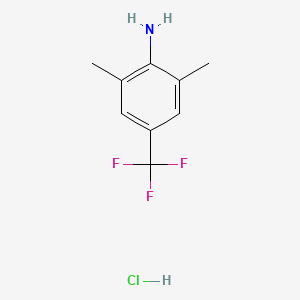

“(3-methoxyphenyl)(pyridin-3-yl)methanamine” is a compound that belongs to the class of aralkylamino compounds . It is a primary amino compound, an aromatic ether, and an aralkylamino compound . The CAS Number for its dihydrochloride form is 1803595-80-3 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) was synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the density functional theory (DFT) method was used to obtain the optimized structure of MPNP using the B3LYP/6-311+ +G(d,p) basis set .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent has been described .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” dihydrochloride include a molecular weight of 287.19 . It is a powder at room temperature .Mécanisme D'action

Target of Action

It is known that this compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group

Mode of Action

It’s worth noting that amines, such as this compound, have been successfully used to access carbonyl compounds due to their ability to undergo oxidation reactions . This oxidation process is a fundamental transformation in synthetic organic chemistry, and carbonyl functionalities serve as versatile building blocks in functional group interconversions .

Biochemical Pathways

The oxidation of amines is a powerful tool to produce different synthetic intermediates: imines, nitriles, oximes, and amides . These intermediates can have various downstream effects, depending on the specific biochemical context.

Result of Action

It’s worth noting that the oxidation of amines can lead to the production of various synthetic intermediates . These intermediates can have a range of effects at the molecular and cellular level, depending on the specific biochemical context.

Action Environment

It’s worth noting that the oxidation of amines can be influenced by various factors, including the presence of certain reagents and catalysts, temperature, and substrate scope .

Safety and Hazards

Orientations Futures

The future directions for the study of similar compounds include the development of new methodologies using PhI(OAc)2 and addressing issues associated with existing protocols for the conversion of amines to carbonyl compounds . This involves a metal-free and environment-friendly protocol involving non-metallic, less toxic, and affordable hypervalent iodine .

Propriétés

IUPAC Name |

(3-methoxyphenyl)-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-12-6-2-4-10(8-12)13(14)11-5-3-7-15-9-11/h2-9,13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPPBEUHBACCTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CN=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)

![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)